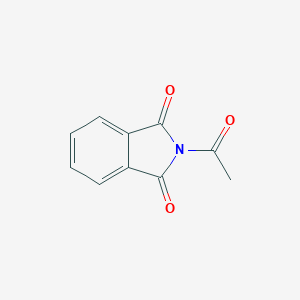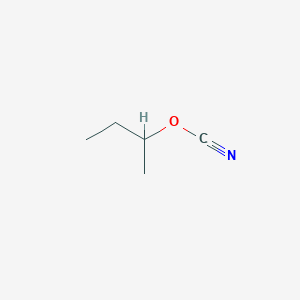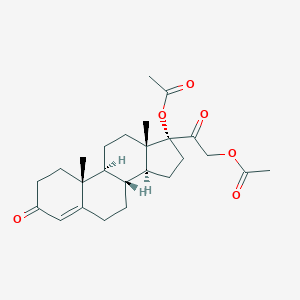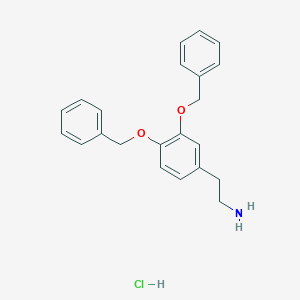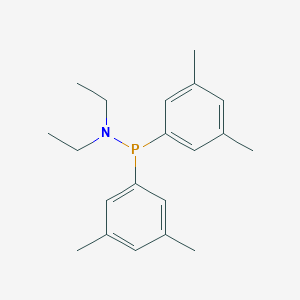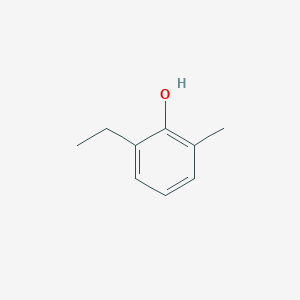
2-乙基-6-甲基苯酚
描述
2-Ethyl-6-methylphenol is a chemical compound used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-6-methylphenol is C9H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Ethyl-6-methylphenol is a light yellow to brown clear liquid . It has a molecular weight of 136.19 . The melting point is estimated to be 48.26°C and the boiling point is between 96-98°C/15mm . The density is estimated to be 0.9809 .科学研究应用
铑介导的 C-C 键活化
研究表明,使用铑可以活化 2-乙基-6-甲基苯酚衍生物中的 C-C 键。在像 2-(2',6'-二甲基苯偶氮)-4-甲基苯酚这样的化合物中研究的这个过程,导致了甲基和乙基等烷基的消除,甚至异丙基等基团的有趣迁移。这些发现提供了对 2-乙基-6-甲基苯酚在有机金属化学中潜力的见解 (巴克西等人,2007 年)。
功能化四氢吡啶的合成
在有机合成的背景下,2-乙基-6-甲基苯酚衍生物已被用于合成高度功能化的四氢吡啶。这个过程涉及与 N-甲苯磺酰亚胺的环化反应,突出了该化合物在以高收率和区域选择性创建复杂有机结构中的作用 (朱等人,2003 年)。
转化为 2-乙基-6-甲基苯酚
研究表明,2,6-二甲基取代的苯甲醚转化为相应的 2-乙基-6-甲基苯酚。这个由 TpMe2Ir(III) 配合物介导的多步反应说明了该化合物在合成各种酚类结构方面的多功能性和反应性 (拉拉等人,2006 年)。
在抗氧化活性中的作用
2-乙基-6-甲基苯酚衍生物,如 BHT(一种合成抗氧化剂),已在盐生植物玻璃翠中发现。这些化合物的抗氧化活性非常重要,尤其是在食品、化妆品和制药的背景下 (布夫蒂拉等人,2007 年)。
在聚合物合成中的应用
这些化合物还参与配位聚合物和金属配合物的合成,如螺旋配位聚合物的产生 (埃克斯勒本,2001 年)。此外,它们在双核 Re(I) 配合物的合成中发挥作用,这些配合物在光物理研究和 CO2 吸附中很有前景 (辛哈等人,2019 年)。
作用机制
安全和危害
属性
IUPAC Name |
2-ethyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRFAQIWQFQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25750-50-9 | |
| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168596 | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methylphenol | |
CAS RN |
1687-64-5 | |
| Record name | 2-Ethyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-6-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?
A1: Research demonstrates that 2-ethyl-6-methylphenol can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:
Q2: How can the presence of 2-ethyl-6-methylphenol be identified in complex materials like vulcanized rubber?
A2: 2-Ethyl-6-methylphenol serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to 2-ethyl-6-methylphenol. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





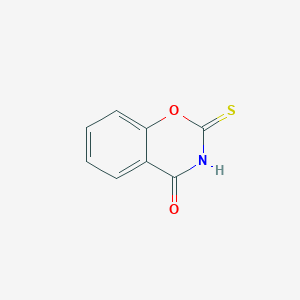

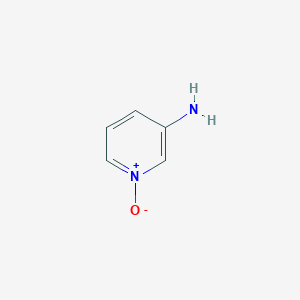
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
